2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound characterized by the presence of bromine atoms at the 2 and 4 positions on the benzene ring, a sulfonamide group, and a pyridin-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Sulfonamidation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base such as pyridine.
Pyridin-2-ylmethylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or iodine (I2).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, often employ palladium catalysts and ligands like triphenylphosphine (PPh3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation or reduction can lead to sulfoxides, sulfones, or amines.
Scientific Research Applications
2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and processes, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide: Characterized by bromine atoms at the 2 and 4 positions.
2,4-difluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide: Similar structure but with fluorine atoms instead of bromine.
2,4-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity, biological activity, and interaction with molecular targets. The presence of bromine atoms can enhance the compound’s ability to participate in specific chemical reactions and modulate its biological effects compared to its fluorine or chlorine analogs.
Biological Activity
2,4-Dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes two bromine atoms, a pyridine moiety, and a benzenesulfonamide group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt metabolic pathways. The sulfonamide group mimics natural substrates, allowing the compound to bind effectively to active sites on target enzymes. This interaction can lead to the inhibition of key biochemical processes, making it a candidate for therapeutic applications.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of sulfonamide derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, similar sulfonamides have shown Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
Compound A | S. aureus | 5.64 |
Compound B | E. coli | 8.33 |
Compound C | P. aeruginosa | 13.40 |
Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit anticancer properties by inhibiting specific cancer cell lines. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, revealing significant growth inhibition . The mechanism often involves targeting specific oncogenic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies focusing on carbonic anhydrases and other relevant enzymes. For instance, derivatives have shown IC50 values in the submicromolar range against human carbonic anhydrases (hCAII, hCAIX) . This suggests that this compound may also exhibit similar inhibitory effects.
Case Studies
- Antimicrobial Efficacy : A study on related sulfonamides demonstrated their effectiveness in inhibiting bacterial growth in vitro. The study highlighted the importance of substituent groups in enhancing antimicrobial potency .
- Anticancer Screening : In another case, a series of benzenesulfonamides were screened for their effects on cancer cell lines, revealing that specific structural modifications could lead to improved inhibitory activities against cancer proliferation .
- Enzyme Targeting : Research focused on enzyme assays indicated that certain sulfonamides could selectively inhibit bacterial topoisomerases without affecting human counterparts, showcasing their potential as selective antibacterial agents .
Properties
IUPAC Name |
2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2S/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPKYWPLEVEXLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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